3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid
Description
3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid is a salicylic acid derivative characterized by a cyanoacetyl group (-CO-C≡N) attached to the amino substituent at the 3-position of the aromatic ring.
The cyanoacetyl group introduces strong electron-withdrawing effects, which may enhance stability against metabolic degradation compared to simpler acylated derivatives. This feature is particularly relevant in drug design, where metabolic stability is critical for bioavailability .
Properties
IUPAC Name |
3-[(2-cyanoacetyl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c11-5-4-8(13)12-7-3-1-2-6(9(7)14)10(15)16/h1-3,14H,4H2,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIBZYQUATZUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)CC#N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic amines, carbon disulfide, and methyl iodide. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, such as pyrano[2,3-c]pyridine derivatives and N-arylimino-pyrano[2,3-c]pyridine derivatives .
Scientific Research Applications
3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in organic synthesis.
Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable tool in biochemical research.
Medicine: Its potential as a chemotherapeutic agent has drawn the attention of medical researchers.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid involves its reactivity at the cyano and carbonyl functional groups. These groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form stable complexes with other molecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid and related compounds:
Key Research Findings
Electronic and Steric Effects
- Cyanoacetyl vs. Sulfonamides, however, exhibit superior hydrogen-bonding capacity, which may improve target binding in protein inhibitors .
- Halogenated Analogues : Bromo- and chloro-substituted derivatives (e.g., compounds 20–27 in ) demonstrate higher melting points (up to 250°C) due to increased molecular symmetry and halogen-induced crystallinity. These groups also enhance lipophilicity, critical for membrane penetration in anticancer applications .
Biological Activity
3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a hydroxyl group and a cyanoacetyl group attached to the benzoic acid framework. This structural arrangement is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H9N1O3 |
| Molecular Weight | 201.19 g/mol |
| Solubility | Soluble in water and organic solvents |
Antiviral Properties
Research indicates that derivatives of 2-hydroxybenzoic acid exhibit antiviral properties. For instance, similar compounds have been shown to inhibit the hepatitis C virus (HCV) effectively. A study highlighted that certain derivatives demonstrated higher efficacy than standard antiviral drugs like ribavirin, suggesting that modifications to the benzoic acid structure could enhance antiviral activity .
Antioxidant Activity
The antioxidant potential of this compound has been investigated, revealing its capacity to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases. The compound's antioxidant activity was assessed using various assays, indicating a significant ability to reduce oxidative damage in cellular models .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication and inflammation.
- Regulation of Gene Expression : It has been observed to influence the expression of genes related to oxidative stress response and inflammation.
- Receptor Interaction : Potential interactions with cell surface receptors may mediate its biological effects.
Case Studies and Research Findings
- Antiviral Activity Against HCV :
- Antioxidant Efficacy :
- Anti-inflammatory Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
